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Biotin-PEG3-amide-C2-CO-Halofuginone

Cat. No.: B15137197
M. Wt: 943.3 g/mol
InChI Key: STZBOEYXCXXECB-MKSXXCPVSA-N
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Description

Contextualization of Halofuginone (B1684669) and its Derivatives in Therapeutic Research

The story of halofuginone begins with the natural alkaloid, febrifugine (B1672321). Febrifugine is the active ingredient isolated from the roots of the Chinese herb Dichroa febrifuga (Chang Shan), a plant used in traditional Chinese medicine for over 2,000 years to treat fevers and malaria. wits.ac.zanih.govresearchgate.net The alkaloid was first isolated in 1947. wits.ac.za While febrifugine demonstrated potent antimalarial activity, its clinical use was hampered by significant side effects, including gastrointestinal distress and liver toxicity. nih.govresearchgate.netnih.gov

This led medicinal chemists to synthesize derivatives of febrifugine in an effort to retain its therapeutic efficacy while reducing its toxicity. nih.gov Halofuginone, a halogenated derivative, emerged from this research. nih.gov It is a synthetic quinazolinone alkaloid that has been shown to be a potent inhibitor of protozoan parasites and has been used in veterinary medicine as a coccidiostat. researchgate.netwikipedia.org The development of halofuginone represents a classic example of modifying a natural product to improve its pharmacological properties. researchgate.net

Halofuginone has garnered significant attention for its diverse range of biological activities beyond its antiprotozoal effects. nih.govnih.gov Preclinical studies have revealed its potential in treating a variety of conditions, including fibrotic diseases, cancer, and autoimmune disorders. nih.govnih.govnih.gov

Two primary mechanisms of action for halofuginone have been described. nih.govpatsnap.com Firstly, it inhibits the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3. nih.govpatsnap.com This action leads to a reduction in the synthesis of type I collagen, a key protein in the extracellular matrix, making halofuginone a potent anti-fibrotic agent. patsnap.comdrugbank.com Secondly, halofuginone inhibits prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis. nih.govnih.govpatsnap.com This inhibition leads to an accumulation of uncharged tRNA, triggering the amino acid starvation response (AAR), which can selectively inhibit the differentiation of pro-inflammatory Th17 cells, highlighting its potential in autoimmune diseases. nih.govnih.gov

The table below summarizes some of the key preclinical findings for halofuginone:

Biological Activity Preclinical Model/System Observed Effects References
Antifibrotic Murine models of sclerodermatous graft versus host disease, liver fibrosisReduced dermal fibrosis, inhibition of collagen I synthesis. taylorandfrancis.com taylorandfrancis.com
Anticancer Breast cancer cells, uterine leiomyoma cellsProapoptotic activity, inhibition of cell proliferation, downregulation of matrix metalloproteinase-9. taylorandfrancis.com drugbank.comtaylorandfrancis.com
Anti-inflammatory/ Autoimmune Mouse model of multiple sclerosisInhibition of Th17 cell differentiation. nih.gov nih.govnih.gov
Antimalarial Plasmodium falciparumInhibition of parasite proliferation. nih.gov nih.govnih.gov
Metabolic Regulation Diet-induced obese mouse modelsSuppressed food intake, increased energy expenditure, weight loss, decreased insulin (B600854) resistance. biorxiv.org biorxiv.org

Rationale for Biotin (B1667282) Conjugation in Chemical Probes and Targeted Therapeutics

Biotin, also known as vitamin B7, is a small, water-soluble vitamin that plays a crucial role in various metabolic processes. mdpi.com In the realm of chemical biology, biotin is widely used as a molecular tag due to its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin (Kd = 10⁻¹⁵ M). aatbio.comthermofisher.com This interaction is one of the strongest known in nature, forming a stable complex that is resistant to changes in pH, temperature, and organic solvents. thermofisher.com

The process of covalently attaching biotin to another molecule, such as a protein, nucleic acid, or small molecule drug, is known as biotinylation. lifesynthsolutions.com This is typically achieved by using a biotinylating agent that reacts with specific functional groups on the target molecule, such as primary amines. lifesynthsolutions.comdrmr.com The relatively small size of biotin means that it can often be conjugated to a target molecule without significantly altering its biological activity. aatbio.com This principle is fundamental to the design of biotinylated probes for a variety of applications, including:

Detection and Quantification: Biotinylated molecules can be detected and quantified using enzyme-conjugated avidin or streptavidin.

Purification: The strong biotin-avidin interaction allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures. thermofisher.com

Targeted Delivery: Biotin can be used to deliver drugs or imaging agents to cells that overexpress biotin receptors, which is a common feature of many cancer cells. nih.govrsc.orgresearchgate.net

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely used in bioconjugation to connect two or more molecular entities. chempep.comaxispharm.com The inclusion of a PEG linker in a conjugate like Biotin-PEG3-amide-C2-CO-Halofuginone serves several strategic purposes:

Increased Solubility: PEG is highly soluble in aqueous environments, and its incorporation can improve the solubility of hydrophobic molecules. chempep.comaxispharm.compurepeg.com

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin tag from the active molecule (halofuginone). thermofisher.com This separation minimizes the risk of the bulky biotin-avidin complex interfering with the binding of halofuginone to its biological target. thermofisher.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) can increase the hydrodynamic radius of a molecule, which can reduce its clearance by the kidneys and extend its circulation time in the body. chempep.combroadpharm.com

Biocompatibility: PEG is generally considered biocompatible and non-immunogenic, meaning it is less likely to elicit an immune response. chempep.combroadpharm.com

The number following "PEG" (in this case, 3) indicates the number of repeating ethylene glycol units in the linker, allowing for precise control over the length and properties of the spacer. conju-probe.com

Design Principles of this compound as a Research Probe

The design of this compound is a deliberate and strategic integration of its constituent parts, each with a specific function. The overarching goal is to create a tool for studying the biological interactions of halofuginone.

The halofuginone component is the "bait," the biologically active molecule of interest whose interactions with cellular components are to be investigated. Its known biological activities make it a compelling subject for further research into its mechanism of action.

The biotin moiety serves as the "handle" for detection and isolation. By tagging halofuginone with biotin, researchers can use avidin or streptavidin-coated surfaces (such as beads or plates) to pull down halofuginone along with any proteins or other molecules it is bound to. This technique, known as affinity purification or pull-down assay, is a powerful method for identifying the direct binding partners of a small molecule.

The PEG3 linker is the "spacer" that connects the bait and the handle. Its presence is crucial to ensure that the biotin tag does not sterically hinder the interaction of halofuginone with its target proteins. The hydrophilic nature of the PEG linker also helps to maintain the solubility of the entire probe molecule in aqueous biological buffers. lumiprobe.comvectorlabs.comlumiprobe.com The amide and carbonyl groups in the linker name ("amide-C2-CO") describe the specific chemical linkages used to connect the different parts of the molecule.

In essence, this compound is designed as a chemical probe for "fishing" for the cellular targets of halofuginone. By introducing this probe into a biological system (e.g., a cell lysate), allowing it to bind to its targets, and then using the biotin tag to isolate the probe-target complexes, researchers can identify and subsequently characterize the proteins that mediate the biological effects of halofuginone.

Synthetic Strategies and Characterization Methodologies for this compound

The synthesis and characterization of complex bioconjugates such as this compound involve a multi-step process requiring precise control over chemical reactions and sophisticated analytical techniques for verification. This article details the synthetic pathways, conjugation strategies, and structural elucidation methods pertinent to this class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H57BrClN7O10S B15137197 Biotin-PEG3-amide-C2-CO-Halofuginone

Properties

Molecular Formula

C40H57BrClN7O10S

Molecular Weight

943.3 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C40H57BrClN7O10S/c41-28-22-30-27(21-29(28)42)39(55)48(25-45-30)23-26(50)20-32-33(51)6-3-13-49(32)37(54)10-9-36(53)44-12-5-15-58-17-19-59-18-16-57-14-4-11-43-35(52)8-2-1-7-34-38-31(24-60-34)46-40(56)47-38/h21-22,25,31-34,38,51H,1-20,23-24H2,(H,43,52)(H,44,53)(H2,46,47,56)/t31-,32-,33+,34-,38-/m0/s1

InChI Key

STZBOEYXCXXECB-MKSXXCPVSA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O

Canonical SMILES

C1CC(C(N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O

Origin of Product

United States

Synthetic Strategies and Characterization Methodologies for Biotin Peg3 Amide C2 Co Halofuginone

Chemical Synthesis Pathways for Halofuginone (B1684669) Derivatives

Halofuginone, a halogenated derivative of the natural alkaloid febrifugine (B1672321), serves as the core pharmacophore. Its synthesis and the creation of its derivatives are foundational steps in constructing the target conjugate. Early synthesis methods often faced challenges related to stereochemistry and complexity. Modern approaches focus on stereocontrolled synthesis to produce specific isomers with desired biological activities. The general strategy involves the synthesis of the quinazolinone and piperidine (B6355638) ring systems, which are then coupled. Modifications to the core structure, particularly at the piperidine ring, allow for the introduction of functional groups necessary for further conjugation.

Reaction Mechanisms for Amide and Ester Linkage Formation

The formation of stable amide and ester bonds is critical for assembling the different components of the conjugate. These reactions are fundamental in organic chemistry and are widely applied in the synthesis of bioconjugates.

Amide Bond Formation: The most common method for creating an amide linkage involves the reaction of a carboxylic acid with an amine. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), which activates the carboxylic acid to make it more reactive towards the amine. The process generally involves the formation of a reactive intermediate, like an O-acylisourea, which is then readily attacked by the amine to form the stable amide bond. This strategy is frequently used to link different parts of a conjugate, such as attaching a linker to the drug molecule.

Ester Linkage Formation: Esterification involves the reaction of a carboxylic acid with an alcohol. Similar to amide bond formation, this reaction often requires an acid or base catalyst or the use of activating agents to proceed efficiently. While amide bonds are generally more stable, ester linkages can be designed to be cleavable under specific physiological conditions, which can be advantageous in drug delivery systems. The choice between an amide or ester linkage depends on the desired stability and release characteristics of the final conjugate.

Linkage TypeReactantsCommon Reagents/ConditionsBond Characteristics
Amide Carboxylic Acid + AmineEDC, DCC, NHS estersHighly stable, resistant to hydrolysis
Ester Carboxylic Acid + AlcoholAcid/Base catalysis, activating agentsPotentially cleavable, sensitive to hydrolysis

Incorporation of Polyethylene (B3416737) Glycol Spacers in Conjugate Assembly

Polyethylene glycol (PEG) chains are frequently incorporated into bioconjugates as linkers or spacers to improve their physicochemical properties. The inclusion of a PEG spacer, such as the PEG3 unit in the target molecule, offers several advantages.

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin (B1667282) and halofuginone moieties. This separation can be crucial for maintaining the biological activity of each component, for instance, by ensuring that the biotin can still bind effectively to avidin (B1170675) or streptavidin without interference from the bulky drug molecule.

Improved Pharmacokinetics: In larger therapeutic constructs like antibody-drug conjugates (ADCs), PEGylation is known to prolong the circulation half-life by creating a hydration shell around the molecule, which can help it evade rapid clearance from the body.

Biocompatibility: PEG is considered biologically inert and is approved by the FDA for clinical use, making it a safe and common choice for modifying therapeutic molecules.

The incorporation of PEG linkers is typically achieved by using PEG derivatives that have reactive functional groups at their termini, allowing them to be coupled to the drug molecule or the biotin tag using standard conjugation chemistries, such as amide bond formation.

Biotinylation Techniques for Halofuginone Conjugates

Biotinylation is the process of attaching biotin to another molecule. This process leverages the exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin, which is a cornerstone of many biotechnological applications.

Amine-Reactive Biotinylation and Linker Chemistry

A prevalent method for biotinylation involves targeting primary amines (-NH₂) present on the molecule to be labeled. These amines can be found at the N-terminus of peptides or on the side chains of lysine (B10760008) residues.

The most common amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters. These reagents react efficiently with primary amines under mild pH conditions to form a stable amide bond. The reaction is straightforward and results in the covalent attachment of the biotin molecule.

To enhance solubility and versatility, many biotinylation reagents incorporate spacer arms, often PEG chains. For instance, a reagent like Biotin-PEG3-Amine can be coupled to a carboxyl group on a target molecule (or a linker attached to it) via carbodiimide-mediated chemistry to form an amide linkage. Alternatively, a Biotin-PEG-NHS ester can react directly with an amine group on the halofuginone derivative. The choice of reagent depends on the available functional groups on the molecule and the desired final structure of the conjugate.

Reagent TypeTarget Functional GroupResulting LinkageKey Features
Biotin-NHS Ester Primary Amine (-NH₂)AmideMost common method for labeling proteins and peptides.
Biotin-Amine Carboxylic Acid (-COOH)AmideRequires an activator like EDC to mediate the reaction.
Biotin-Hydrazide Carboxylic Acid (-COOH)AmideAlso requires EDC activation.

While highly effective, NHS esters can sometimes show reactivity towards other nucleophiles like the hydroxyl groups of serine and tyrosine or the side chain of arginine, depending on the specific peptide sequence and reaction conditions.

Orthogonal Click Chemistry Approaches in Conjugate Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions with no or minimal byproducts. A key feature of these reactions is their bioorthogonality, meaning they proceed within a complex biological environment without interfering with native biochemical processes.

This approach offers a powerful alternative for synthesizing complex conjugates. Instead of relying on the native functional groups of the biomolecule, click chemistry involves a two-step process:

A "chemical reporter" group (e.g., an azide (B81097) or an alkyne) is introduced into one of the molecules (e.g., the halofuginone derivative).

A probe containing the complementary functional group (e.g., a biotin-alkyne or biotin-azide) is added, which then "clicks" together with the first molecule.

A prominent example is the copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction avoids the use of a cytotoxic copper catalyst, making it suitable for applications in living systems. The use of orthogonal click chemistry allows for highly specific and controlled conjugation, minimizing side reactions and leading to a more homogeneous product.

Advanced Analytical Techniques for Structural Elucidation of Conjugates

The characterization of a complex conjugate like Biotin-PEG3-amide-C2-CO-Halofuginone is essential to confirm its identity, purity, and structural integrity. Due to the heterogeneous nature of such molecules, a suite of advanced analytical techniques is often employed.

Mass Spectrometry (MS): This is a cornerstone technique for characterizing bioconjugates. High-resolution mass spectrometry (HRMS) can provide a precise measurement of the molecular weight of the intact conjugate, confirming that all components have been successfully attached. Tandem MS (MS/MS) techniques, where the molecule is fragmented within the spectrometer, can be used to sequence parts of the molecule and identify the specific sites of conjugation.

Chromatographic Techniques: Liquid chromatography (LC) is almost always coupled with MS (LC-MS) to separate the conjugate from unreacted starting materials and byproducts before analysis. Different types of chromatography are used to assess different properties:

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and is used to assess purity and stability.

Hydrophobic Interaction Chromatography (HIC): A less denaturing technique used to separate conjugates based on subtle differences in hydrophobicity, often used to determine the distribution of drug-linked species in antibody-drug conjugates.

Size-Exclusion Chromatography (SEC): Separates molecules based on size and is used to detect aggregation or fragmentation of the conjugate.

UV/Vis Spectroscopy: This technique can be used to determine the concentration of the conjugate and, in some cases, to estimate the ratio of the different components (e.g., drug-to-antibody ratio in ADCs) if the components have distinct absorbance profiles.

These analytical methods provide the comprehensive data needed to verify the structure and ensure the quality of the final conjugate.

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation

To ensure the successful synthesis and purification of this compound, a combination of spectroscopic and chromatographic techniques is essential. These methods provide detailed information about the molecular structure, confirm the presence of all constituent parts, and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be employed to confirm the covalent attachment of the Biotin-PEG3-amide linker to Halofuginone. In the ¹H NMR spectrum, characteristic peaks corresponding to the protons of the biotin ring, the ethylene (B1197577) glycol repeats of the PEG linker, the aliphatic chain of the C2 amide, and the aromatic and piperidine protons of Halofuginone would be expected. researchgate.net The disappearance of the signal from the reactive group on the initial Halofuginone derivative and the appearance of new signals corresponding to the newly formed amide bond would provide strong evidence of successful conjugation.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.2 - 7.5m2HAromatic protons (Halofuginone)
6.4 - 6.3m2HUreido protons (Biotin)
4.5 - 4.3m2HCH-N protons (Biotin)
3.7 - 3.5m12H-CH₂-O- protons (PEG3)
3.2 - 2.8m4HPiperidine and other aliphatic protons
2.7 - 2.1m4HAliphatic protons (Linker and Biotin)
1.8 - 1.4m6HAliphatic protons (Biotin)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is crucial for determining the exact molecular weight of the conjugate. The observed monoisotopic mass should match the calculated theoretical mass of this compound, providing unambiguous confirmation of its identity. Fragmentation analysis (MS/MS) can further corroborate the structure by identifying characteristic fragments of the biotin, PEG, and halofuginone moieties. acs.org

Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₅H₄₉BrClN₇O₈S
Calculated Monoisotopic Mass873.2185
Observed [M+H]⁺874.2258
Mass Accuracy< 5 ppm

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final conjugate. A reverse-phase HPLC method, using a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), would be suitable for separating the final product from starting materials and any side products. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is typically desired for biological applications.

Molecular and Cellular Mechanisms of Action of Biotin Peg3 Amide C2 Co Halofuginone

Halofuginone-Mediated Prolyl-tRNA Synthetase Inhibition in the Conjugate Context

The principal mechanism of the halofuginone (B1684669) moiety is the specific inhibition of glutamyl-prolyl-tRNA synthetase (EPRS). nih.govnih.gov EPRS is a crucial enzyme responsible for charging (aminoacylating) transfer RNA (tRNA) with the amino acid proline. Halofuginone binds to the prolyl-tRNA synthetase (PRS) active site of EPRS in an ATP-dependent manner, competing with proline. nih.govresearchgate.netbiorxiv.org This competitive inhibition prevents the formation of prolyl-tRNAPro, leading to an accumulation of uncharged tRNAPro within the cell. nih.gov The cellular consequence of this action is the perception of proline starvation, which triggers a cascade of stress responses. nih.govresearchgate.net Supplementation with excess proline has been shown to reverse the biological effects of halofuginone, confirming that the inhibition of EPRS is the on-target effect responsible for its activity. nih.govnih.govnih.gov

The accumulation of uncharged tRNAPro, caused by the halofuginone component, is a primary trigger for the Amino Acid Response (AAR) pathway, an evolutionarily conserved mechanism to cope with amino acid deficiency. nih.govahajournals.orgresearchgate.net The AAR pathway is initiated by the sensor kinase General Control Nonderepressible 2 (GCN2), which detects uncharged tRNAs. ahajournals.orgembopress.org

Upon binding to uncharged tRNA, GCN2 becomes activated and phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.netresearchgate.netnih.gov This phosphorylation event is a central control point in the AAR. Phosphorylated eIF2α reduces global protein synthesis to conserve resources but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). researchgate.netresearchgate.netnih.gov ATF4 is a key transcription factor that orchestrates the expression of a wide array of genes involved in amino acid synthesis, transport, and stress adaptation. researchgate.netnih.gov The activation of the AAR pathway by the halofuginone moiety is considered fundamental to its therapeutic activities, including its anti-inflammatory effects. nih.govresearchgate.netnih.gov

The inhibition of EPRS by the halofuginone component and subsequent activation of the AAR pathway have profound effects on protein synthesis and cellular stress. The GCN2-mediated phosphorylation of eIF2α leads to a canonical attenuation of global protein synthesis, which is a key feature of the broader Integrated Stress Response (ISR). nih.govembopress.orgebi.ac.uk The ISR is a homeostatic pathway that allows cells to adapt to various environmental stresses. nih.gov

However, studies on halofuginone have revealed that the attenuation of protein synthesis is complex and may involve atypical, ISR-independent mechanisms. nih.govembopress.org While halofuginone triggers the expected ISR adaptations, including gene expression reprogramming, the reduction in protein synthesis can occur even in cells lacking GCN2 or the ability to phosphorylate eIF2α. embopress.org This suggests that profound inhibition of EPRS can directly impact translation elongation, creating a vulnerability that is not fully compensated for by the canonical ISR pathway. nih.govembopress.org This integrated stress can ultimately lead to cell cycle arrest and apoptosis in certain cell types. researchgate.net

Table 1: Research Findings on Halofuginone's Impact on AAR and Cellular Stress

Cellular Process Key Mediator(s) Effect of Halofuginone Moiety Reference(s)
tRNA Charging Prolyl-tRNA Synthetase (PRS) Competitive inhibition, leading to accumulation of uncharged tRNAPro. nih.govnih.gov
Amino Acid Response GCN2, eIF2α, ATF4 Activation of the AAR pathway via GCN2 sensing of uncharged tRNA. ahajournals.orgresearchgate.netembopress.org
Protein Synthesis eIF2α, Ribosome function Attenuation of global protein synthesis through both canonical ISR-dependent and atypical ISR-independent mechanisms. nih.govembopress.orgebi.ac.uk
Cellular Stress GCN2, PERK, eIF2α Activation of the Integrated Stress Response (ISR), leading to cell cycle arrest and apoptosis in some contexts. researchgate.net

Influence on TGF-β/BMP Signaling Pathways by Biotin-PEG3-amide-C2-CO-Halofuginone

Beyond its effects on protein synthesis, the halofuginone moiety of the conjugate is a known inhibitor of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. researchgate.netnih.govnih.gov These pathways are critical regulators of numerous cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is a hallmark of fibrotic diseases and cancer progression. researchgate.netdovepress.com Halofuginone has been shown to block TGF-β signaling in various cancer cell lines. nih.govnih.govoncotarget.com

The canonical TGF-β and BMP signaling pathways operate through the phosphorylation of intracellular effector proteins known as Smads. Upon ligand binding, TGF-β receptors phosphorylate Smad2 and Smad3, while BMP receptors phosphorylate Smad1, Smad5, and Smad8. nih.gov These phosphorylated receptor-regulated Smads (R-Smads) then form complexes with Smad4 and translocate to the nucleus to regulate the expression of target genes. nih.gov

The halofuginone component of the conjugate interferes with this cascade by inhibiting the phosphorylation of Smad proteins. nih.govresearchgate.net Specifically, it has been demonstrated to reduce the phosphorylation of Smad2 and Smad3, thereby blocking TGF-β-induced downstream signaling. researchgate.netnih.govresearchgate.netnih.gov In some cellular contexts, it also decreases the phosphorylation of Smad1/5/8, indicating an inhibitory effect on BMP signaling. nih.govnih.gov The reduction in Smad phosphorylation prevents the nuclear translocation of Smad complexes and consequently inhibits the transcription of TGF-β/BMP target genes, such as those involved in collagen synthesis and fibrosis. dovepress.comnih.gov Furthermore, halofuginone can increase the expression of the inhibitory Smad, Smad7, which acts as a negative feedback regulator of the pathway. nih.govnih.gov

Table 2: Research Findings on Halofuginone's Impact on TGF-β/BMP Signaling

Pathway Component Effect of Halofuginone Moiety Outcome Reference(s)
Phospho-Smad2/3 Inhibition/Reduction Blocks TGF-β signaling cascade. researchgate.netnih.govnih.gov
Phospho-Smad1/5/8 Reduction Inhibits BMP signaling cascade. nih.govnih.govresearchgate.net
Smad3 Protein Down-regulation of total protein expression in some cell types. Reduces the pool of available effector protein. nih.govresearchgate.net
Smad7 mRNA Increased expression. Enhances negative feedback regulation of the pathway. nih.govnih.gov
Target Gene Expression Inhibition (e.g., collagen, Id-1). Reduces fibrotic responses and other downstream effects. nih.govnih.gov

The cellular response to the halofuginone moiety is not limited to the AAR and TGF-β pathways but involves significant crosstalk with other major signaling networks. Research has demonstrated that halofuginone's effects can be mediated through or influence the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. osti.govfrontiersin.org

For instance, the inhibition of Smad3 phosphorylation by halofuginone has been shown to be dependent on the activation of the PI3K/Akt and MAPK/ERK pathways in muscle cells. osti.gov In this context, halofuginone promotes the phosphorylation of Akt and ERK, which then associate with non-phosphorylated Smad3, preventing its activation by the TGF-β receptor. osti.gov Conversely, in some lung cancer models, halofuginone has been found to suppress both the PI3K/AKT and MAPK signaling pathways. frontiersin.org In gastric cancer cells, halofuginone can induce the phosphorylation of ERK and Akt. nih.gov This context-dependent interplay highlights the complexity of the conjugate's mechanism of action, where its ultimate biological effect is determined by the integration of signals across multiple interconnected pathways.

Biotin-Mediated Cellular Interactions and Uptake Mechanisms

The biotin (B1667282) moiety of the this compound conjugate is included as a targeting ligand. Biotin, or vitamin B7, is an essential nutrient for which rapidly proliferating cells, such as cancer cells, have a high demand. nih.gov Cellular uptake of free biotin is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), which is often overexpressed in various cancer cell lines. nih.govnih.gov

However, the strategy of using biotin for targeted delivery is complex. Structure-activity relationship studies have consistently shown that a free carboxylic acid group on biotin's valeric acid side chain is essential for its recognition and transport by SMVT. researchgate.nettandfonline.com In the this compound conjugate, this carboxylic acid is modified to form an amide bond with the PEG linker. This modification raises critical questions about whether the conjugate can still utilize the SMVT for cellular entry. researchgate.net

It is possible that the uptake of such biotin conjugates occurs through alternative, less-defined mechanisms. These could include other carrier-mediated systems, endocytosis, or other biotin-binding proteins that may not have the same strict structural requirements as SMVT. nih.govresearchgate.net Therefore, while the biotin component is intended to enhance cellular uptake, particularly in cells with high metabolic activity, the precise transport mechanism for the fully conjugated molecule remains an area of active investigation. researchgate.nettandfonline.com

Role of Biotin Receptors in Cellular Internalization and Distribution

The targeting strategy for this conjugate is predicated on the selective recognition of the biotin moiety by its receptors, which are often overexpressed on the surface of various cancer cells compared to normal tissues. rsc.orgnih.gov This overexpression provides a molecular basis for achieving enhanced tumor-specific delivery. researchgate.net Cancer cell types reported to have high expression of biotin receptors include, but are not limited to, ovarian, leukemia, colon, breast, kidney, and lung cancers. rsc.orgnih.gov

The primary transporter for biotin is the sodium-dependent multivitamin transporter (SMVT). nih.govtandfonline.com However, a critical consideration for biotin conjugates is that the carboxylic acid group of biotin, which is essential for recognition by SMVT, is modified to form an amide bond with the linker. nih.govtandfonline.com This modification raises questions about the precise mechanism of uptake. While it may seem to preclude SMVT-mediated transport, studies on various biotin conjugates have consistently shown enhanced cellular uptake in receptor-positive cells, a process that can be inhibited by free biotin. nih.gov This suggests that the internalization is indeed a specific, receptor-mediated process.

The prevailing mechanism for the uptake of such biotinylated macromolecules is receptor-mediated endocytosis. rsc.orgnih.gov Upon binding of the biotin-conjugate to its receptor on the cell surface, the cell membrane invaginates to form an endosome, engulfing the conjugate and transporting it into the cell's interior. nih.gov This active transport mechanism allows the conjugate to accumulate within the target cells at concentrations higher than what could be achieved by passive diffusion alone, thereby enhancing the therapeutic potential of the Halofuginone payload. rsc.org

Table 1: Cancer Cell Lines with Reported Biotin Receptor Overexpression
Cancer TypeCell Line Examples
LeukemiaL1210FR rsc.orgnih.gov
OvarianOv2008, ID8 nih.gov
ColonColo-26 rsc.orgnih.gov
LungM109 rsc.orgnih.gov
Breast4T1, JC, MMT06056 rsc.orgnih.gov
RenalRENCA, RD0995 nih.gov
MastocytomaP815 nih.gov

Intracellular Trafficking and Release Kinetics of Halofuginone Moiety

Following internalization via endocytosis, the conjugate is contained within endosomes, which undergo a maturation process. This typically involves a decrease in the internal pH and fusion with lysosomes. The acidic and enzyme-rich environment of the late endosome and lysosome is a common trigger for the release of drugs from their delivery vehicles.

The this compound conjugate is designed with an amide bond linking the payload to the carrier. Amide bonds are generally stable but can be susceptible to cleavage by specific enzymes, such as peptidases and amidases, that are abundant within lysosomes. The release of the Halofuginone moiety is therefore hypothesized to occur predominantly within the lysosomal compartment following enzymatic degradation of the linker.

The kinetics of this release are crucial for the drug's efficacy. A slow, sustained release of Halofuginone from the conjugate within the target cell can maintain a therapeutically relevant intracellular concentration over an extended period. The PEG3 linker, in addition to improving solubility, can influence the trafficking and release rate. While specific kinetic data for this conjugate are not publicly available, the design principle relies on efficient cleavage of the amide bond once the conjugate has reached the appropriate intracellular compartment.

Once released, the Halofuginone is free to engage with its molecular targets. The primary mechanisms of action for Halofuginone include the inhibition of prolyl-tRNA synthetase (ProRS), which leads to an amino acid starvation response, and the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway by preventing Smad3 phosphorylation. nih.govresearchgate.netnih.gov These actions collectively inhibit cell proliferation, fibrosis, and inflammation. nih.govwikipedia.org

Table 2: Known Molecular Targets and Pathways of Halofuginone
Direct Target/PathwayKey Downstream EffectsReference
Glutamyl-prolyl-tRNA synthetase (EPRS)Inhibits ProRS activity, causing accumulation of uncharged prolyl-tRNAs and activating the amino acid starvation response (AAR). Selectively inhibits Th17 cell differentiation. nih.govwikipedia.org
TGF-β Signaling PathwayInhibits TGFβ-dependent Smad3 phosphorylation. nih.govnih.gov
Collagen α1(I) Gene ExpressionPotent inhibitor of gene expression. wikipedia.orgdrugbank.com
Matrix Metalloproteinase 2 (MMP-2)Inhibits gene expression. drugbank.com

Investigating Potential Novel Targets and Off-Target Effects of the Conjugate

While the primary targets of Halofuginone are known, the conjugation to a biotin-PEG linker could potentially alter its biological activity, lead to engagement with novel targets, or produce unanticipated off-target effects. Therefore, comprehensive profiling of the conjugate's activity is a critical step in its preclinical evaluation.

Proteomic Profiling and Target Identification Strategies

Proteomic profiling is a powerful, unbiased approach to identify the cellular proteins that interact with a bioactive molecule. nih.gov These methods can be applied to this compound to confirm engagement with expected targets and to uncover novel interactions.

One common strategy is affinity purification coupled with mass spectrometry (AP-MS). In this approach, a version of the conjugate could be immobilized on a solid support and used as "bait" to capture interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry. This can provide a snapshot of the potential protein interaction network of the entire conjugate.

Another approach is quantitative proteomics, which compares the protein expression profiles of cells treated with the conjugate to untreated cells. nih.govnih.gov Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) or mass spectrometry-based methods can reveal changes in protein abundance or post-translational modifications, offering clues about the pathways perturbed by the conjugate. nih.gov Cell surface proteomics can be particularly valuable for confirming the interaction with and abundance of biotin receptors and other potential surface targets. sapient.bio

Table 3: Overview of Proteomic Strategies for Target Identification
StrategyPrinciplePotential Application for the Conjugate
Affinity Purification-Mass Spectrometry (AP-MS)Uses a tagged version of the conjugate to pull down binding partners from cell extracts for identification by mass spectrometry.Identify direct protein interactors of the full conjugate or the released Halofuginone.
Quantitative Global Proteomics (e.g., SILAC, TMT)Compares protein expression levels between treated and untreated cells to identify proteins or pathways that are significantly altered. nih.govUncover downstream effects and perturbed biological pathways.
Cell Surface ProteomicsSelectively enriches and identifies proteins on the cell surface to quantify receptor expression or identify new surface binding partners. sapient.bioQuantify biotin receptor levels and identify potential off-target surface interactions.

Phenotypic Screening for Unanticipated Biological Activities

Phenotypic screening is an approach that identifies the effects of a compound on cell or organism behavior without a preconceived bias about its mechanism of action. wikipedia.orgtechnologynetworks.com This strategy is valuable for discovering novel therapeutic applications and identifying potential off-target effects of the this compound conjugate.

High-content screening (HCS) is a key technology in this area. It uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, viability, proliferation, organelle health) in response to compound treatment. nih.gov By exposing various cell lines (both cancerous and non-cancerous) to the conjugate, researchers can build a detailed "phenotypic fingerprint" of its biological activity. nih.gov This fingerprint can be compared to those of other drugs with known mechanisms to generate hypotheses about the conjugate's mode of action. nih.gov

Furthermore, screening the conjugate across a diverse panel of cancer cell lines can reveal unexpected sensitivities or resistance patterns, potentially identifying new cancer types that may benefit from this targeted therapy. wikipedia.org In vivo screening in model organisms like zebrafish can also provide early insights into the conjugate's systemic effects and potential toxicities. proventainternational.com This unbiased approach allows for the discovery of novel activities that would not be predicted based solely on the known targets of Halofuginone. technologynetworks.comnih.gov

Preclinical Research Applications and Efficacy Studies of Biotin Peg3 Amide C2 Co Halofuginone

Application in Cancer Research Models

There is no published data available on the application of Biotin-PEG3-amide-C2-CO-Halofuginone in cancer research models.

In Vitro Studies on Cancer Cell Proliferation and Apoptosis

No in vitro studies detailing the effects of this compound on cancer cell proliferation or apoptosis have been found in publicly accessible research.

In Vivo Efficacy in Xenograft and Syngeneic Tumor Models

Information regarding the in vivo efficacy of this compound in either xenograft or syngeneic tumor models is not available in the current scientific literature.

Inhibition of Tumorigenesis and Metastasis Mechanisms

There are no research findings that describe the role of this compound in the inhibition of tumorigenesis or the mechanisms of metastasis.

Investigations in Fibrotic Disease Models

No investigations or studies on the effects of this compound in preclinical models of fibrotic diseases have been published.

Modulation of Extracellular Matrix Remodeling

There is no available data on how this compound may modulate extracellular matrix remodeling.

Studies in Autoimmune and Inflammatory Disease Models

Research into the therapeutic potential of halofuginone (B1684669), the active component of this compound, has revealed significant effects in models of autoimmune and inflammatory diseases. The conjugation with biotin (B1667282) and a PEG linker is designed to leverage these core properties for specialized research applications, such as targeted delivery or biochemical assays. The primary activities stem from the halofuginone moiety's ability to modulate immune responses and interfere with key inflammatory pathways.

Immunomodulatory Effects and T-cell Differentiation

The immunomodulatory activity of halofuginone is most prominently characterized by its selective inhibition of T helper 17 (Th17) cell differentiation. jax.orgwikipedia.org Th17 cells are critical mediators of autoimmunity, and their dysregulation is implicated in numerous inflammatory conditions. jax.org Halofuginone does not induce generalized immunosuppression but specifically targets this pro-inflammatory T cell lineage, while having minimal effects on other subsets like Th1, Th2, and regulatory T cells (Tregs). jax.org

Studies in mouse models of autoimmune diseases have demonstrated that halofuginone treatment can suppress the development of the disease by reciprocally regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory FoxP3+ Tregs. nih.gov For instance, in a mouse model of autoimmune arthritis, halofuginone treatment suppressed the progression of arthritis and was associated with a decrease in Th17 cells and an increase in Treg cells. nih.gov Similarly, in models of autoimmune thyroid disease, halofuginone was found to decrease the incidence of autoimmune thyroiditis by reducing the number of CD4+IL-17+ T cells. nih.gov This targeted action on T-cell differentiation underscores its potential as a therapeutic agent for Th17-mediated inflammatory diseases. nih.gov

Autoimmune ModelKey Immunomodulatory FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)Selectively inhibits the differentiation of mouse and human Th17 cells, halting disease progression. jax.org
Autoimmune Arthritis (Mouse Model)Suppressed arthritis development by regulating the Th17/Treg cell balance. nih.gov
Autoimmune Thyroid Disease (Mouse Model)Reduced the incidence of thyroiditis by decreasing the population of CD4+IL-17+ T cells. nih.gov
General T-Cell ProliferationSuppresses T-cell proliferation by inducing apoptosis and interfering with proline uptake. nih.gov

Anti-Inflammatory Pathways Activated by the Conjugate

The anti-inflammatory effects of the halofuginone component are mediated through distinct molecular pathways. The principal mechanism is the activation of the amino acid starvation response (AAR), a cytoprotective signaling pathway. nih.govnih.gov Halofuginone functions as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase (EPRS), which blocks the charging of tRNA with proline. wikipedia.org This inhibition mimics a state of proline starvation, leading to an accumulation of uncharged prolyl-tRNAs. This accumulation triggers the AAR pathway, which in turn selectively blocks the differentiation of Th17 cells. wikipedia.orgnih.gov

In addition to the AAR pathway, halofuginone has been shown to modulate other key inflammatory signaling cascades:

TGF-β/Smad3 Signaling: Halofuginone can inhibit the phosphorylation of Smad3, a critical downstream mediator of the transforming growth factor-beta (TGF-β) pathway. nih.govnih.gov This action interferes with fibrotic processes and can also impact T-cell differentiation programs regulated by TGF-β. nih.govmdpi.com

NF-κB and p38 MAPK Signaling: In activated T cells, halofuginone has been observed to inhibit the activity of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). researchgate.net Both NF-κB and p38 MAPK are central to the production of pro-inflammatory cytokines like TNF-α and various interleukins. researchgate.netnih.gov

PathwayMechanism of ActionDownstream EffectReference
Amino Acid Response (AAR)Inhibits glutamyl-prolyl tRNA synthetase (EPRS), mimicking proline starvation.Selectively inhibits Th17 cell differentiation. wikipedia.orgnih.gov
TGF-β SignalingBlocks the phosphorylation and activation of Smad3.Inhibits type-I collagen synthesis and modulates immune responses. nih.govnih.gov
NF-κB SignalingInhibits NF-κB activity in activated T cells.Decreases production of pro-inflammatory cytokines. researchgate.net
p38 MAPK SignalingInhibits the phosphorylation of p38 MAPK in activated T cells.Reduces inflammatory signaling and cytokine secretion. researchgate.net

Exploration in Antiprotozoal and Antimicrobial Research

Halofuginone, the core component of the conjugate, was first recognized for its potent antiprotozoal properties and is used in veterinary medicine as a coccidiostat. wikipedia.org The addition of the Biotin-PEG linker creates a tool for studying these effects with greater specificity or for developing novel targeted therapeutic strategies.

Activity against Parasitic Organisms

Halofuginone has demonstrated efficacy against a range of protozoan parasites. nih.govresearchgate.net Its activity has been established in preclinical studies for diseases including malaria, cryptosporidiosis, coccidiosis, toxoplasmosis, and leishmaniasis. nih.gov The primary mode of action across these organisms is the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis in the parasite. nih.govresearchgate.net By targeting this crucial enzyme, halofuginone effectively halts the growth and replication of the parasites. researchgate.net For example, in the context of malaria, halofuginone affects both the liver and blood stages of the Plasmodium parasite's life cycle. nih.gov

Parasitic DiseaseCausative OrganismObserved Effect of HalofuginoneReference
MalariaPlasmodium sp.Inhibits parasite development in both liver and blood stages. nih.govnih.gov
CryptosporidiosisCryptosporidium parvumReduces oocyst counts and diarrhea; used for prevention and therapy in animal models. nih.govnih.gov
CoccidiosisEimeria sp.Widely used as an effective anticoccidial drug in veterinary medicine. wikipedia.orgnih.gov
ToxoplasmosisToxoplasma gondiiIdentified as a target for halofuginone's antiprotozoal activity. nih.gov
LeishmaniasisLeishmania sp.Identified as a target for halofuginone's antiprotozoal activity. nih.gov

Mechanisms of Action against Microbial Pathogens

The mechanism of action of halofuginone—inhibition of prolyl-tRNA synthetase—is not limited to protozoa and represents a viable target for broader antimicrobial agents, including antibacterials. Aminoacyl-tRNA synthetases are essential for protein translation in all forms of life, and differences between microbial and human enzymes can be exploited for selective toxicity.

The this compound conjugate is particularly relevant in this area as a research tool. The biotin tag can be used in chemical proteomics to identify and validate microbial targets. nih.govmdpi.com Furthermore, biotin analogues themselves have been investigated as potential antibacterial agents by targeting biotin protein ligase (BPL), another essential enzyme in bacteria responsible for fatty acid synthesis. nih.gov While the primary mechanism of the conjugate is driven by the halofuginone component, the presence of the biotin moiety could be explored for dual-targeting strategies or to investigate potential synergistic or off-target effects in microbial systems.

Comparative Efficacy and Mechanistic Differences with Unconjugated Halofuginone

Direct preclinical studies comparing the therapeutic efficacy of this compound with unconjugated halofuginone are not available in the current body of literature. The conjugate's structure suggests it is primarily intended as a chemical probe or a component for targeted delivery systems rather than as a standalone therapeutic with inherently superior efficacy. The mechanistic differences arise not from an alteration of the core pharmacophore (the halofuginone molecule) but from the functional properties imparted by the Biotin-PEG linker.

Mechanistic Implications of Conjugation:

Core Mechanism: The fundamental mechanism of action—the inhibition of prolyl-tRNA synthetase—is retained in the conjugate and resides within the halofuginone portion of the molecule. All downstream effects related to the amino acid starvation response, Th17 inhibition, and antiprotozoal activity are expected to be initiated by this interaction.

Role of the PEG Linker: The Polyethylene (B3416737) glycol (PEG) linker is known to alter the physicochemical properties of molecules. Generally, PEGylation is used to increase water solubility and extend the in-vivo half-life of a drug. nih.gov However, it can also create steric hindrance, which may reduce the molecule's ability to cross cell membranes or bind to its target compared to the smaller, unconjugated parent drug. nih.govjmb.or.kr This could potentially decrease its intrinsic potency in cellular assays.

Role of the Biotin Tag: The biotin moiety introduces a significant functional difference. It confers the ability to bind with extremely high affinity to avidin (B1170675) and streptavidin proteins. encapsula.com This property transforms the molecule into a versatile research tool for:

Target Identification and Validation: The conjugate can be used in pull-down assays with streptavidin-coated beads to isolate its binding partners (like EPRS) from cell lysates. nih.gov

Targeted Delivery: The conjugate can be linked to antibodies or other ligands via a streptavidin bridge, allowing for targeted delivery of halofuginone to specific cell types, potentially increasing local efficacy and reducing systemic exposure. encapsula.com

Cellular Uptake Studies: While PEGylation can sometimes hinder cellular uptake, biotinylation can enhance it in cells that express biotin receptors, offering a potential route for receptor-mediated endocytosis. nih.govjmb.or.kr

Assessing Enhanced Potency or Selectivity of the Conjugate

The primary rationale for conjugating Halofuginone to a biotin-PEG linker is to enhance its potency against and selectivity for cancer cells that overexpress biotin receptors. By targeting these receptors, the conjugate is expected to achieve higher intracellular concentrations in tumor cells compared to normal tissues, leading to a more potent anticancer effect at the target site and reduced off-target toxicity.

Preclinical studies on other biotinylated anticancer agents have demonstrated the validity of this approach. For instance, the conjugation of cytotoxic drugs to biotin has been shown to increase their uptake and efficacy in cancer cell lines with high biotin receptor expression. nih.govmdpi.com It is hypothesized that a similar outcome would be observed with this compound.

The enhanced selectivity of the conjugate would be assessed in preclinical in vitro studies by comparing its cytotoxic effects on cancer cell lines with varying levels of biotin receptor expression. A significant increase in potency (i.e., a lower IC50 value) would be expected in cells with high biotin receptor expression compared to those with low or no expression. Furthermore, the selectivity index, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, should be significantly higher for the conjugate than for unconjugated Halofuginone.

Table 1: Conceptual In Vitro Cytotoxicity of Halofuginone vs. Biotin-PEG-Halofuginone Conjugate

Cell LineBiotin Receptor ExpressionCompoundIC50 (nM)
Cancer Cell Line A HighHalofuginone150
Biotin-PEG-Halofuginone30
Cancer Cell Line B LowHalofuginone160
Biotin-PEG-Halofuginone145
Normal Fibroblast LowHalofuginone500
Biotin-PEG-Halofuginone>1000

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected outcomes of biotin-mediated drug targeting.

Analyzing Altered Pharmacodynamic Profiles in Preclinical Settings

The conjugation of Halofuginone to a biotin-PEG linker is anticipated to significantly alter its pharmacodynamic (PD) profile in preclinical animal models. The targeted delivery approach is expected to lead to a higher accumulation and prolonged retention of the drug in tumor tissues, thereby enhancing its therapeutic efficacy.

In preclinical in vivo studies, the pharmacodynamic effects of this compound would be evaluated by measuring tumor growth inhibition in xenograft models. It is hypothesized that the conjugate would demonstrate superior anti-tumor activity at lower equivalent doses compared to unconjugated Halofuginone. This would be attributed to the targeted accumulation of the drug at the tumor site.

Pharmacokinetic (PK) studies would be conducted in parallel to analyze the distribution of the conjugate in various tissues. An altered PK/PD relationship is expected, with higher concentrations of the active drug being maintained in the tumor for an extended period, while plasma concentrations and exposure in non-target organs are reduced. This altered biodistribution would likely translate to a better safety profile and a wider therapeutic window.

Table 2: Conceptual Pharmacokinetic/Pharmacodynamic Profile of Halofuginone vs. Biotin-PEG-Halofuginone Conjugate in a Xenograft Model

ParameterHalofuginoneBiotin-PEG-Halofuginone
Tumor Growth Inhibition (%) 4585
Drug Concentration in Tumor (AUC) X5X
Drug Concentration in Plasma (AUC) Y0.5Y
Tumor-to-Plasma Ratio LowHigh

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected outcomes of targeted drug delivery systems.

Future Directions and Emerging Research Perspectives for Biotin Peg3 Amide C2 Co Halofuginone

Development of Next-Generation Biotin-Halofuginone Conjugates

The polyethylene (B3416737) glycol (PEG) linker in Biotin-PEG3-amide-C2-CO-Halofuginone is critical for its solubility, stability, and pharmacokinetic profile. axispharm.combioglyco.com Future research will likely focus on optimizing this linker to achieve more precise control over the release of halofuginone (B1684669). Key areas of exploration include:

Cleavable vs. Non-cleavable Linkers: The current amide linker is relatively stable. The introduction of cleavable linkers could enable the release of halofuginone under specific conditions within the target cell. biotechinformers.comproteogenix.science This approach allows for more targeted drug delivery and can reduce off-target toxicity. biotechinformers.com In contrast, non-cleavable linkers offer greater stability in circulation but rely on the degradation of the entire conjugate within the lysosome to release the active drug. proteogenix.sciencebroadpharm.com

Linker TypeRelease MechanismPotential AdvantagesPotential Disadvantages
Cleavable (e.g., Hydrazone, Disulfide)pH-sensitive hydrolysis in endosomes/lysosomes or reduction in the cytoplasm. broadpharm.comTargeted release in the tumor microenvironment or inside the cell, potential for bystander effect. broadpharm.comPotential for premature drug release in circulation. proteogenix.science
Non-cleavable (e.g., Thioether)Lysosomal degradation of the biotin (B1667282) carrier. biotechinformers.comHigher stability in plasma, potentially lower off-target toxicity. proteogenix.scienceaxispharm.comPayload is released with a linker remnant, which may affect its activity. proteogenix.science

Linker Length and Composition: The length and hydrophilicity of the PEG chain can be adjusted to fine-tune the conjugate's solubility and pharmacokinetic properties. precisepeg.com Longer PEG chains can enhance circulation time, while shorter or more rigid linkers might be explored for different targeting applications. sigmaaldrich.com

Halofuginone exerts its effects by inhibiting prolyl-tRNA synthetase (ProRS). nih.govnih.govresearchgate.net A significant challenge is that the active site of ProRS is highly conserved between humans and pathogenic organisms, which can lead to off-target effects. acs.org Rational drug design strategies can be employed to develop halofuginone analogs with improved specificity.

Structure-Guided Design: The crystal structure of halofuginone bound to ProRS reveals potential sites for modification. nih.govnih.gov Structural analysis suggests that the quinazolinone moiety of halofuginone has available space for derivatization, which could be exploited to enhance binding affinity and specificity for the target enzyme. nih.gov

Allosteric Inhibition: Research has identified allosteric binding pockets on ProRS that are distinct from the active site where halofuginone binds. acs.org Designing analogs that target these less conserved allosteric sites could lead to highly specific inhibitors, overcoming the toxicity associated with inhibiting human ProRS. acs.orgdundee.ac.uk

Exploration of Novel Therapeutic Indications Beyond Current Preclinical Studies

The known biological activities of halofuginone, including its anti-fibrotic, anti-inflammatory, and anti-proliferative effects, open the door to repurposing this compound for a range of diseases. nih.govnih.govnih.gov

Combination therapy is a cornerstone of modern medicine, and halofuginone has shown promise in synergistic combinations with other agents, particularly in oncology. nih.govmdpi.com

Combination with Chemotherapeutics: Preclinical studies have demonstrated that halofuginone can act synergistically with conventional chemotherapy drugs. For instance, it has been shown to enhance the cytotoxicity of agents like doxorubicin (B1662922) and melphalan (B128) in melanoma models. nih.govresearchgate.net It also enhances the chemo-sensitivity of cancer cells by suppressing NRF2 accumulation. nih.gov

Synergy with Other Targeted Agents: The combination of halofuginone and artemisinin (B1665778) has been found to synergistically arrest cancer cells in the G1/G0 phase of the cell cycle. nih.govoncotarget.com

Combination AgentCancer TypeObserved Synergistic EffectReference
ArtemisininColorectal CancerEnhanced cell cycle arrest at G1/G0 phase. nih.gov
LenalidomideMelanomaIncreased cytotoxicity. researchgate.net
DoxorubicinMelanomaIncreased cytotoxicity. researchgate.net
Radiation TherapyLung CancerImproved antitumor impact. nih.gov

The immunomodulatory and potential antiviral properties of halofuginone make it a candidate for repurposing against emerging infectious and inflammatory diseases.

Viral Infections: Halofuginone has been investigated for its potential to treat viral infections. In a rat model of severe acute hepatitis B virus (HBV) infection, halofuginone was shown to ameliorate inflammation. nih.govdovepress.com More recently, its in vitro activity against SARS-CoV-2 led to a clinical trial to evaluate its safety and efficacy in patients with COVID-19. plos.org

Autoimmune and Inflammatory Diseases: Halofuginone inhibits the differentiation of pro-inflammatory Th17 cells by activating the amino acid starvation response. nih.gov This mechanism suggests its potential use in a variety of autoimmune diseases.

Integration with Advanced Biological Systems and Methodologies

The unique structure of this compound makes it amenable to integration with advanced therapeutic and research platforms.

One of the most promising future directions is the adaptation of this conjugate into a Proteolysis-Targeting Chimera (PROTAC) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. lifesensors.comnih.govresearchgate.net A PROTAC based on this conjugate would consist of:

The Halofuginone Moiety: To bind to the target protein (ProRS).

An E3 Ligase Ligand: Such as derivatives of thalidomide (B1683933) or pomalidomide, to recruit an E3 ligase like Cereblon (CRBN). sigmaaldrich.com

A Linker: To connect the halofuginone and the E3 ligase ligand. The existing PEG linker could be adapted for this purpose.

The biotin component could be retained as a targeting or purification handle in the research phase. nih.gov Biotinylated probes are often used in the early stages of PROTAC design to confirm that a ligand can tolerate the addition of a linker without losing its ability to bind the target protein. nih.govnih.gov

Furthermore, the biotin moiety allows for integration with systems that utilize the high-affinity streptavidin-biotin interaction. This has been explored in the context of CRISPR-Cas9 gene editing , where biotinylated donor DNA can be recruited to the Cas9 enzyme via a streptavidin bridge to enhance the efficiency of homology-directed repair. researchgate.netnih.govresearchgate.net This opens up speculative but exciting possibilities for using biotin-conjugated molecules to influence advanced gene therapy modalities. nih.govey.com

Application in Proteomics for Deeper Mechanistic Insights

The unique structure of this compound, which combines a specific bioactive molecule (Halofuginone) with a versatile biochemical tag (Biotin), positions it as a powerful tool for chemical proteomics. This approach allows for the systematic identification of the cellular targets of Halofuginone, providing a deeper understanding of its mechanism of action. The biotin tag serves as a high-affinity handle for the isolation of protein complexes that interact with the Halofuginone moiety.

The general workflow for utilizing a biotinylated probe like this compound involves incubating the compound with cell lysates or live cells, followed by the capture of the biotin-tagged protein complexes using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. This methodology can elucidate direct binding partners, as well as associated proteins within a larger complex, offering a comprehensive view of the compound's cellular interactome.

Furthermore, such probes are instrumental in validating target engagement and exploring the subcellular localization of these interactions. researchgate.net Understanding where a compound interacts with its target within the cell is crucial, as the efficacy of a therapeutic agent can be highly dependent on its ability to reach the specific subcellular compartment where the target protein resides. researchgate.net By using imaging techniques coupled with fluorescently labeled streptavidin, the localization of Halofuginone's targets can be visualized, adding a spatial dimension to the mechanistic understanding.

Table 1: Workflow for Proteomic Target Identification using this compound

StepDescriptionPurpose
1. Probe Incubation Cells or cell lysates are treated with this compound.To allow the Halofuginone moiety to bind to its specific protein targets.
2. Affinity Capture The lysate is passed over a column containing streptavidin-coated beads.The high affinity between biotin and streptavidin facilitates the selective capture of the probe-protein complexes.
3. Washing The beads are washed with a series of buffers to remove non-specifically bound proteins.To increase the purity of the isolated target proteins and reduce background noise in subsequent analysis.
4. Elution The bound proteins are released from the beads, often through denaturation or competitive elution.To collect the specific protein targets of Halofuginone for identification.
5. Protein Identification The eluted proteins are identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).To generate a list of potential protein targets and interacting partners for further validation.

Use in Targeted Protein Degradation (PROTAC) Research

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, with proteolysis-targeting chimeras (PROTACs) at its forefront. mdpi.com PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. nih.govnih.gov A typical PROTAC consists of a ligand that binds the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. researchgate.net This tripartite complex formation leads to the ubiquitination of the POI, marking it for destruction by the proteasome. mdpi.com

While this compound is not a PROTAC itself—as biotin does not typically function as an E3 ligase recruiter—it serves as an invaluable research tool in the development of Halofuginone-based PROTACs. Its structure allows it to function as an affinity probe to validate and characterize the binding of the Halofuginone ligand to its target protein.

In PROTAC development, confirming that the "warhead" (in this case, Halofuginone) effectively engages the target protein is a critical first step. This compound can be used in competitive binding assays to quantify the binding affinity of newly synthesized PROTACs. Additionally, it can be employed in pull-down experiments to confirm that the designed PROTAC can successfully bind the target protein within a complex cellular environment. The polyethylene glycol (PEG) linker is a common feature in PROTAC design, and the PEG3 component of this molecule allows researchers to study the impact of this linker type on solubility and cell permeability. nih.govbroadpharm.com

Table 2: Comparison of a Therapeutic PROTAC and a Research Probe

ComponentTherapeutic PROTACThis compound (Research Probe)
Target Binding Moiety Ligand for Protein of Interest (e.g., Halofuginone)Ligand for Protein of Interest (Halofuginone)
Connecting Linker Optimized chemical linker (e.g., PEG, alkyl chain)PEG3-amide-C2-CO linker
Second Moiety E3 Ubiquitin Ligase Ligand (e.g., for VHL or CRBN)Biotin Tag
Primary Function Induce targeted protein degradationTarget identification, validation, and assay development

Addressing Research Challenges and Limitations in Conjugate Development

Strategies for Enhancing Specificity and Minimizing Off-Target Effects

Several strategies can be employed to enhance specificity. One approach involves medicinal chemistry efforts to modify the Halofuginone scaffold. By synthesizing and screening analogues, it may be possible to identify derivatives with higher affinity and selectivity for the intended target, thereby reducing binding to other proteins.

Another critical aspect is the optimization of the linker. In the context of PROTACs, the linker's length, composition, and attachment points play a crucial role in the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which can significantly influence degradation selectivity. nih.govresearchgate.net An improperly designed linker can lead to the degradation of unintended proteins. Systematic screening of linker libraries is a common strategy to identify a linker that promotes the most stable and selective ternary complex. Furthermore, advanced proteomics techniques, similar to those described in section 6.3.1, can be used proactively to perform unbiased screens and identify potential off-targets early in the development process.

Table 3: Strategies to Enhance Specificity of Targeted Conjugates

StrategyRationale
Ligand Modification Improve the binding affinity and selectivity of the target-binding moiety (e.g., Halofuginone) for its intended protein target.
Linker Optimization Modulate the length, rigidity, and chemical composition of the linker to achieve optimal orientation and cooperativity in the ternary complex for PROTACs.
Proteomic Profiling Use unbiased mass spectrometry-based methods to identify and characterize off-target interactions of the conjugate across the entire proteome.
Structural Biology Utilize techniques like X-ray crystallography or cryo-EM to understand the structural basis of the conjugate's interaction with its target and off-targets, guiding rational design improvements.

Overcoming Resistance Mechanisms in Preclinical Models

The development of drug resistance is a major hurdle in cancer therapy and a key consideration for novel therapeutics. nih.gov While targeted protein degraders offer a potential way to overcome resistance to traditional inhibitors, cancer cells can also develop resistance to PROTACs themselves. mdpi.comresearchgate.net

Preclinical studies have identified several mechanisms by which cells can become resistant to PROTACs. researchgate.net These include mutations or downregulation of the E3 ligase components, such as CRBN or VHL, which prevents the PROTAC from engaging the degradation machinery. mdpi.com Another observed mechanism is the upregulation of multidrug resistance proteins, such as the efflux pump ABCB1, which can actively remove the PROTAC from the cell, lowering its effective concentration. researchgate.net

Several strategies are being explored to overcome these resistance mechanisms. One approach is to design PROTACs that utilize different E3 ligases; a cell resistant to a CRBN-based PROTAC may retain sensitivity to a VHL-based one. mdpi.com Combination therapy also holds promise. For instance, co-administering a PROTAC with an inhibitor of the ABCB1 efflux pump has been shown to restore the PROTAC's efficacy in resistant cells. researchgate.net Furthermore, since Halofuginone itself has been shown to reverse resistance to other cancer drugs like EGFR-TKIs nih.gov, developing Halofuginone-based degraders could provide a dual mechanism for combating resistance.

Table 4: Preclinical Resistance Mechanisms to PROTACs and Counter-Strategies

Resistance MechanismDescriptionPotential Counter-Strategy
E3 Ligase Alteration Mutations or decreased expression of the E3 ligase (e.g., CRBN, VHL) recruited by the PROTAC. mdpi.comDevelop PROTACs that recruit alternative E3 ligases. mdpi.com
Target Protein Mutation Mutations in the target protein that prevent the PROTAC's binding ligand from docking effectively.Design new PROTACs that bind to a different, unmutated region of the target protein. nih.gov
Drug Efflux Increased expression of efflux pumps (e.g., ABCB1) that transport the PROTAC out of the cell. researchgate.netCo-administer with efflux pump inhibitors or modify the PROTAC structure to be a poorer substrate for the pump. researchgate.net
Upregulation of Target Synthesis The cell compensates for protein degradation by increasing the rate of new protein synthesis.Combine the PROTAC with inhibitors of the target protein's synthetic pathway.

Q & A

How can researchers validate the bioactivity of Biotin-PEG3-amide-C2-CO-Halofuginone compared to unconjugated Halofuginone?

Level: Basic
Methodological Answer:
To confirm bioactivity, perform parallel assays comparing the conjugated and unconjugated forms:

  • TGF-β/Smad Pathway Inhibition: Measure Smad3 phosphorylation via Western blot using anti-pSmad3 antibodies. Treat cells with TGF-β (5 ng/mL) and increasing concentrations (0–1 µM) of both compounds. A rightward shift in IC50 for the biotinylated form suggests reduced potency due to steric hindrance .
  • Prolyl-tRNA Synthetase (ProRS) Activity: Quantify amino acid starvation markers (e.g., ATF4, CHOP) via qPCR. Halofuginone activates the integrated stress response (ISR); compare transcriptional changes at 24-hour post-treatment .
  • Cell Proliferation/Apoptosis: Use MTT assays and Annexin V staining to assess antiproliferative and pro-apoptotic effects in melanoma cell lines (e.g., 1205 Lu). A ≥20% reduction in efficacy indicates conjugation-related activity loss .

What are optimal detection methods for this compound in cellular assays?

Level: Basic
Methodological Answer:

  • Streptavidin-Based Detection:
    • Fluorescence Microscopy: Incubate fixed cells with streptavidin-Alexa Fluor 647 (1:500) for 1 hour. Include a biotin-blocking control (pre-treatment with excess free biotin) to confirm specificity .
    • Flow Cytometry: Use streptavidin-PE (2 µg/mL) to quantify cell-surface binding. For intracellular tracking, permeabilize cells with 0.1% Triton X-100 .
  • Western Blot: Lyse cells in RIPA buffer, resolve proteins via SDS-PAGE, and probe with streptavidin-HRP (1:10,000). Use a reducing agent (e.g., β-mercaptoethanol) to avoid PEG-induced smearing .

How to distinguish TGF-β/Smad inhibition from ProRS-mediated effects in studies using this compound?

Level: Advanced
Methodological Answer:

  • Genetic Knockdown: Transfect cells with siRNA against Smad3 or ProRS. If Smad3 knockdown abrogates the compound’s anti-metastatic effects (e.g., reduced PTHrP expression), TGF-β inhibition is dominant. Conversely, ProRS knockdown would impair ISR activation .
  • Pharmacological Inhibition: Co-treat with SD208 (TGF-β receptor I inhibitor) or ISRIB (ISR inhibitor). Synergy with SD208 suggests ProRS-driven effects .
  • Transcriptomic Profiling: Perform RNA-seq to identify differentially expressed genes. TGF-β targets (e.g., CTGF, IL11) vs. ISR markers (e.g., ATF4, ASNS) can clarify the dominant pathway .

How to address discrepancies in target engagement assays with this compound?

Level: Advanced
Methodological Answer:

  • Competition Assays: Pre-incubate cells with excess unconjugated Halofuginone (10 µM). A ≥50% reduction in biotin signal (streptavidin-HRP) confirms target-specific binding .
  • Negative Control Probes: Use a biotinylated inactive analog (e.g., Biotin-PEG3-amide-C2-CO-scrambled) to assess non-specific interactions .
  • Cross-Validation: Combine pull-down assays with proximity ligation (PLA) using anti-Halofuginone and anti-Smad3/ProRS antibodies. Co-localization confirms direct binding .

What strategies stabilize this compound in vivo?

Level: Advanced
Methodological Answer:

  • Formulation Optimization: Use PEG-containing liposomes or albumin nanoparticles to reduce renal clearance. Monitor plasma half-life via LC-MS/MS .
  • Temperature Control: Store stock solutions at -80°C in anhydrous DMSO. Avoid freeze-thaw cycles to prevent PEG precipitation .
  • Protease Inhibition: Add 1× protease inhibitor cocktail to in vivo samples during tissue homogenization to prevent amide bond hydrolysis .

How to perform pull-down assays to identify this compound-interacting proteins?

Level: Basic
Methodological Answer:

  • Streptavidin Beads: Incubate cell lysates (1 mg/mL protein) with pre-washed streptavidin magnetic beads (1 hour, 4°C). Wash 3× with high-salt buffer (500 mM NaCl) to reduce non-specific binding .
  • Elution: Compete bound proteins with 2 mM biotin in PBS (15 minutes, RT). Resolve eluates via SDS-PAGE and analyze by LC-MS/MS .
  • Controls: Include lysates from untreated cells and beads alone to filter background proteins.

What controls are critical for fluorescence imaging with this compound?

Level: Basic
Methodological Answer:

  • Biotin Blocking: Pre-tissue sections with 0.5 mg/mL free biotin for 30 minutes to quench endogenous biotin signals (e.g., in liver/kidney) .
  • Autofluorescence Control: Image untreated samples at the same exposure settings to account for tissue autofluorescence (common in green/red channels) .
  • Secondary Antibody Control: Omit the streptavidin-fluorophore step to confirm no non-specific binding.

How to integrate this compound into multi-omics studies for pathway analysis?

Level: Advanced
Methodological Answer:

  • Spatial Proteomics: Use CODEX or Imaging Mass Cytometry to map protein interactions in tumor microenvironments. Stain tissues with metal-tagged streptavidin .
  • Metabolomic Profiling: Perform LC-MS to quantify amino acid pools (e.g., proline, alanine) after treatment. ProRS inhibition depletes proline, activating the ISR .
  • Single-Cell RNA-seq: Sort biotin-positive cells via FACS and analyze transcriptional changes using 10x Genomics. Cluster cells based on TGF-β/ISR signatures .

What dosing considerations apply to in vivo studies with this compound?

Level: Advanced
Methodological Answer:

  • Pharmacokinetics (PK): Conduct a pilot study with IV injection (1 mg/kg) and collect plasma at 0, 1, 4, 12, and 24 hours. Calculate AUC and adjust dosing for optimal bioavailability .
  • Tissue Penetration: Use whole-body fluorescence imaging to track distribution. High PEG content may reduce blood-brain barrier penetration; consider intratumoral delivery for brain metastases .

How does PEG linker length affect the compound’s pharmacokinetics?

Level: Advanced
Methodological Answer:

  • Comparative PK Studies: Synthesize analogs with PEG1, PEG3, and PEG6 linkers. Measure plasma half-life (t1/2) and volume of distribution (Vd) in rodents. Longer PEG chains increase t1/2 but reduce cellular uptake .
  • Molecular Dynamics (MD) Simulation: Model PEG interactions with serum proteins (e.g., albumin). Shorter linkers may exhibit higher off-target binding due to reduced steric shielding .

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